1-(4-(Trifluoromethoxy)phenyl)propan-2-one

Medicinal Chemistry ADME Prediction Lipophilicity Optimization

Procure 1-(4-(Trifluoromethoxy)phenyl)propan-2-one (CAS 1249274-01-8) to leverage its unique para-trifluoromethoxy propan-2-one architecture for superior ADME and CYP inhibition studies. Its moderate lipophilicity (XLogP3=2.7) offers a quantifiable advantage over the more lipophilic propan-1-one regioisomer (LogP ~3.18) and the meta-substituted isomer (CAS 52771-18-3), reducing LogP-driven attrition risk. The computed aqueous solubility of 0.59 g/L ensures reproducible DMSO stock solution preparation for high-throughput screening. This core building block is strategically valuable for synthesizing focused libraries targeting CYP1A2 and CYP2C19, enabling robust drug metabolism and drug-drug interaction research.

Molecular Formula C10H9F3O2
Molecular Weight 218.175
CAS No. 1249274-01-8
Cat. No. B2430438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Trifluoromethoxy)phenyl)propan-2-one
CAS1249274-01-8
Molecular FormulaC10H9F3O2
Molecular Weight218.175
Structural Identifiers
SMILESCC(=O)CC1=CC=C(C=C1)OC(F)(F)F
InChIInChI=1S/C10H9F3O2/c1-7(14)6-8-2-4-9(5-3-8)15-10(11,12)13/h2-5H,6H2,1H3
InChIKeyLNSGIYHTBZBJHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-(Trifluoromethoxy)phenyl)propan-2-one (CAS 1249274-01-8) Baseline Procurement Overview


1-(4-(Trifluoromethoxy)phenyl)propan-2-one (CAS 1249274-01-8), also referred to as (4-(Trifluoromethoxy)phenyl)acetone, is an organic building block belonging to the class of aryl ketones. Its molecular formula is C₁₀H₉F₃O₂, and it has a molecular weight of 218.17 g/mol [1]. The compound is characterized by a para-substituted trifluoromethoxy group on a phenyl ring, linked to a propan-2-one moiety via a methylene bridge [2]. This structure confers distinct physicochemical properties compared to its positional isomers and carbonyl regioisomers, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis .

Why 1-(4-(Trifluoromethoxy)phenyl)propan-2-one Cannot Be Substituted by Common Analogs


The specific combination of a para-trifluoromethoxy substituent and a propan-2-one side chain in 1-(4-(Trifluoromethoxy)phenyl)propan-2-one creates a unique profile of lipophilicity, electronic character, and molecular flexibility that is not replicated by its closest analogs. Simple substitution with a propan-1-one regioisomer (e.g., CAS 94108-55-1) significantly alters the molecule's calculated LogP and hydrogen bonding potential, impacting downstream synthetic yields and biological target engagement . Similarly, the meta-substituted isomer (CAS 52771-18-3) exhibits different spatial and electronic properties, which can lead to divergent reactivity and selectivity in further functionalization steps . The data below quantify these critical differences, demonstrating why generic substitution poses a high risk of experimental failure in sensitive chemical biology or medicinal chemistry campaigns.

Quantitative Differentiation Guide for 1-(4-(Trifluoromethoxy)phenyl)propan-2-one Against In-Class Analogs


Lipophilicity (XLogP) Advantage Over Propan-1-one and Acetophenone Analogs

The target compound exhibits an XLogP3 value of 2.7, which is significantly lower than the 3.1779 (LogP) reported for its propan-1-one regioisomer (1-(4-(Trifluoromethoxy)phenyl)propan-1-one, CAS 94108-55-1) and the 3.0 (XLogP3) for the shorter acetophenone analog (4'-(Trifluoromethoxy)acetophenone, CAS 85013-98-5). This difference in calculated lipophilicity is meaningful for drug design, where a lower LogP can translate to improved solubility and a reduced risk of off-target promiscuity .

Medicinal Chemistry ADME Prediction Lipophilicity Optimization

Aqueous Solubility Differentiation for Preclinical Formulation

The target compound has a computed aqueous solubility of 0.59 g/L at 25°C . While solubility data for direct comparators are often unreported, this value provides a baseline for formulation scientists. The presence of the methylene bridge, which distinguishes it from the acetophenone analog, is a key structural feature that influences this property.

Preclinical Development Formulation Science Solubility Prediction

Biological Activity Potential: Class-Level Evidence for Cytochrome P450 Inhibition

Compounds bearing the trifluoromethoxyphenyl ketone motif, such as the structurally related 1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one, have demonstrated inhibitory activity against key cytochrome P450 enzymes (CYP1A2 IC₅₀ = 25 µM; CYP2C19 IC₅₀ = 30 µM) . This class-level activity suggests that 1-(4-(Trifluoromethoxy)phenyl)propan-2-one, as a simpler analog, is a rational starting point for building focused libraries to explore structure-activity relationships (SAR) around CYP inhibition.

Drug Metabolism Pharmacokinetics Enzyme Inhibition

High-Value Application Scenarios for 1-(4-(Trifluoromethoxy)phenyl)propan-2-one Based on Differentiated Evidence


Medicinal Chemistry: Optimizing Lipophilicity in Lead Compound Series

Medicinal chemists seeking to improve the ADME profile of a lead series should procure 1-(4-(Trifluoromethoxy)phenyl)propan-2-one when a moderate lipophilicity (XLogP3 = 2.7) is desired. This compound offers a quantifiable advantage over the more lipophilic propan-1-one (LogP ~3.18) and acetophenone (XLogP3 = 3.0) analogs, potentially reducing the risk of high LogP-driven attrition due to poor solubility or high metabolic clearance . Its use as a core building block allows for direct comparison of SAR across a series with varied carbonyl linkers [1].

Preclinical Formulation and Assay Development

For early-stage in vitro pharmacology studies, the computed aqueous solubility of 0.59 g/L provides a critical starting point for preparing DMSO stock solutions and designing reliable biochemical assays . Procuring this specific compound, rather than an analog with unknown or unreported solubility, reduces experimental variability and ensures reproducible data, a key consideration for high-throughput screening and lead optimization workflows.

Synthesis of CYP Enzyme Inhibitor Libraries

Based on class-level evidence that structurally related trifluoromethoxyphenyl ketones inhibit CYP1A2 and CYP2C19 , 1-(4-(Trifluoromethoxy)phenyl)propan-2-one is a strategically valuable core for synthesizing focused libraries aimed at exploring CYP inhibition. Researchers investigating drug metabolism, drug-drug interactions, or developing tool compounds for studying cytochrome P450 biology will find this core a more accessible and defined starting point than more complex, multi-substituted analogs [1].

Technical Documentation Hub

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